molecular formula C15H15N5 B5487045 N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine

Cat. No. B5487045
M. Wt: 265.31 g/mol
InChI Key: AMMDORBKYVQKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the 1990s by a team of chemists led by Dr. Peter Seeburg at the Max Planck Institute for Medical Research in Heidelberg, Germany. DMQX has since become an important tool for neuroscientists studying the role of glutamate receptors in the brain.

Mechanism of Action

DMQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA subtype. It binds to the receptor in a non-competitive manner, preventing the binding of glutamate and blocking the influx of calcium ions into the cell. This leads to a reduction in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects in the brain. In animal studies, it has been found to impair spatial learning and memory, reduce seizure activity, and protect against excitotoxicity and neuronal damage. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMQX is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological processes. However, its potency and selectivity can also be a limitation, as it may interfere with other glutamate receptor subtypes or have off-target effects. Additionally, its use in animal studies may not fully translate to humans, and further research is needed to determine its potential therapeutic applications.

Future Directions

There are several potential future directions for research involving DMQX. One area of interest is its use in developing new drugs for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area is its role in modulating neural plasticity and synaptic transmission, which could have implications for the treatment of addiction and depression. Finally, further studies are needed to fully understand the mechanisms underlying its effects on neurotransmitter release and neuronal excitability.

Synthesis Methods

The synthesis of DMQX involves several steps, starting with the reaction of 2-chloro-4-methylquinazoline with 4,6-dimethyl-2-aminopyrimidine to form the intermediate 2-chloro-4-methyl-N-(4,6-dimethyl-2-pyrimidinyl)quinazolin-amine. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, DMQX.

Scientific Research Applications

DMQX is primarily used as a research tool to selectively block ionotropic glutamate receptors, which are involved in a variety of physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitotoxicity. By blocking these receptors, researchers can study their role in these processes and develop new drugs that target them.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDORBKYVQKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.